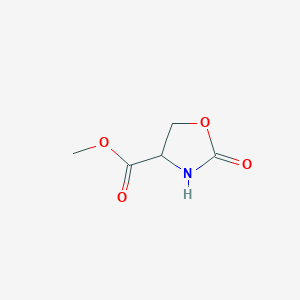
Methyl 2-oxooxazolidine-4-carboxylate
Cat. No. B1331167
Key on ui cas rn:
96751-61-0
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109223B2
Procedure details


The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).

Name
serine methyl ester hydrochloride
Quantity
39.5 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The preparation of 1-1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1NC(OC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07109223B2
Procedure details


The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).

Name
serine methyl ester hydrochloride
Quantity
39.5 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The preparation of 1-1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1NC(OC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07109223B2
Procedure details


The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).

Name
serine methyl ester hydrochloride
Quantity
39.5 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The preparation of 1-1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1NC(OC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
